molecular formula C13H18ClN3O B4193664 4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide

4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide

Cat. No. B4193664
M. Wt: 267.75 g/mol
InChI Key: PPACGLZRLGNZCF-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications in the field of medicine. It was first synthesized in the late 1980s by Pfizer, Inc. as part of their research into the endocannabinoid system.

Mechanism of Action

4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity and activates them, leading to a cascade of downstream signaling events. This ultimately results in the modulation of various physiological processes such as pain perception, inflammation, and neuronal activity.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to have potent analgesic properties, reducing pain perception in animal models of acute and chronic pain. It also has anti-inflammatory effects, reducing inflammation in various tissues. Additionally, 4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide has been shown to have neuroprotective effects, protecting neurons from damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide for lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of 4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide is its potential for off-target effects, as it may bind to other receptors or have other effects outside of the endocannabinoid system.

Future Directions

There are a number of future directions for research on 4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide and related synthetic cannabinoids. One area of interest is the development of more selective agonists that target specific subtypes of the cannabinoid receptors. Another area of interest is the investigation of the potential therapeutic applications of 4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide in the treatment of various medical conditions, including pain, inflammation, and neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide and related compounds, as well as their potential for off-target effects and toxicity.

Scientific Research Applications

4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.

properties

IUPAC Name

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-15(2)13(18)17-8-6-16(7-9-17)12-5-3-4-11(14)10-12/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPACGLZRLGNZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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